molecular formula C9H16N2O5 B558418 boc-gly-gly-oh CAS No. 31972-52-8

boc-gly-gly-oh

Cat. No. B558418
Key on ui cas rn: 31972-52-8
M. Wt: 232.23 g/mol
InChI Key: HWBAHOVOSOAFLE-UHFFFAOYSA-N
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Patent
US07166733B2

Procedure details

An oven-dried 20 mL vial equipped with septum and stir bar was charged with 6 mL dioxane, Gly—Gly (1.325 g, 10.0 mmol), BOC—ON (2.714 g, 11.0 mmol), and Et3N (2.10 mL, 15 mmol). The mixture was stirred for 2 hours during which time a clear yellow solution formed. The mixture was extracted with EtOAc (20 mL) and H2O (15 mL). The aqueous layer was collected, washed with EtOAc and added to 50 mL 5% citric acid. The t-BOC-GlyGlyOH was extracted with EtOAc (200 ml) and dried over anhydrous Na2SO4. The EtOAc was removed in vacuo and triturated with hot Et2O. White crystals were collected, washed with Et2O and dried to give 1.309 g of the title compound: 1H NMR (300 MHz, DMSO-d6): δ 12.3 (bs 1H, CO2H), 8.04 (t, 1, NH), 6.98 (t, 1H, NH), 3.75 (d, 2H, CH2), 3.56 (d, 2H, CH2), and 1.38 (s, 9H, C(CH3)3).
Quantity
1.325 g
Type
reactant
Reaction Step One
Quantity
2.714 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[C:2]([NH:4][CH2:5][C:6]([OH:8])=[O:7])=[O:3].[CH3:10][C:11]([O:14][C:15](ON=C(C1C=CC=CC=1)C#N)=[O:16])([CH3:13])[CH3:12].CCN(CC)CC>O1CCOCC1>[NH:9]([C:15]([O:14][C:11]([CH3:13])([CH3:12])[CH3:10])=[O:16])[CH2:1][C:2]([NH:4][CH2:5][C:6]([OH:8])=[O:7])=[O:3]

Inputs

Step One
Name
Quantity
1.325 g
Type
reactant
Smiles
C(C(=O)NCC(=O)O)N
Name
Quantity
2.714 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 20 mL vial equipped with septum
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours during which time a clear yellow solution
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (20 mL) and H2O (15 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
WASH
Type
WASH
Details
washed with EtOAc
ADDITION
Type
ADDITION
Details
added to 50 mL 5% citric acid
EXTRACTION
Type
EXTRACTION
Details
The t-BOC-GlyGlyOH was extracted with EtOAc (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The EtOAc was removed in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with hot Et2O
CUSTOM
Type
CUSTOM
Details
White crystals were collected
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(CC(=O)NCC(=O)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.309 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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